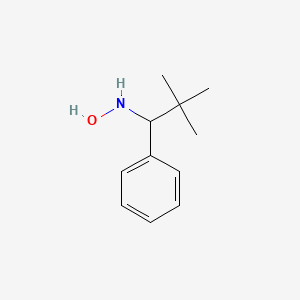
10-(Naphthalen-2-yl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Naphthalen-2-yl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenoxazine core with a naphthalene group attached at the 10th position, which imparts unique chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Naphthalen-2-yl)-10H-phenoxazine typically involves the condensation of 2-naphthol with phenoxazine under acidic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 10-(Naphthalen-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
10-(Naphthalen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport properties.
作用机制
The mechanism of action of 10-(Naphthalen-2-yl)-10H-phenoxazine varies depending on its application:
Biological Activity: The compound interacts with cellular components, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. It also binds to microbial enzymes, inhibiting their activity and leading to cell death.
Electronic Properties: In OLEDs, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of the device.
相似化合物的比较
Phenoxazine: The parent compound, lacking the naphthalene group, with similar electronic properties but different reactivity.
Naphthalene Derivatives: Compounds like 2-naphthol, which share the naphthalene core but lack the phenoxazine structure.
Uniqueness: 10-(Naphthalen-2-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and naphthalene moieties, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring both fluorescence and electron transport capabilities.
属性
分子式 |
C22H15NO |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
10-naphthalen-2-ylphenoxazine |
InChI |
InChI=1S/C22H15NO/c1-2-8-17-15-18(14-13-16(17)7-1)23-19-9-3-5-11-21(19)24-22-12-6-4-10-20(22)23/h1-15H |
InChI 键 |
UYTGUJZVBZNXJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4OC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
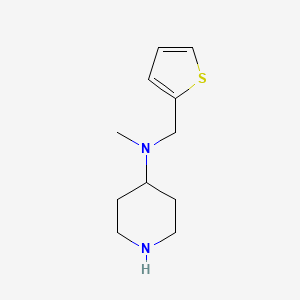
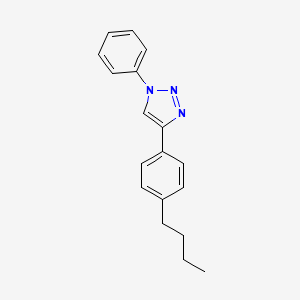
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
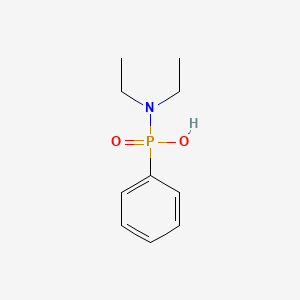
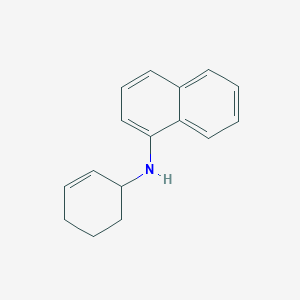
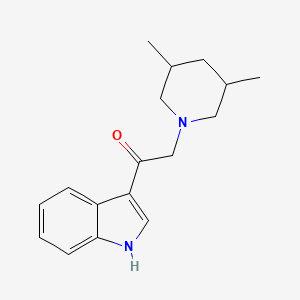
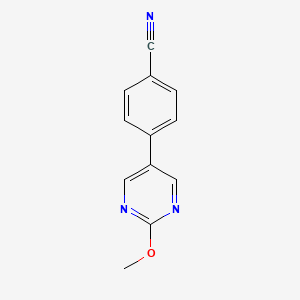
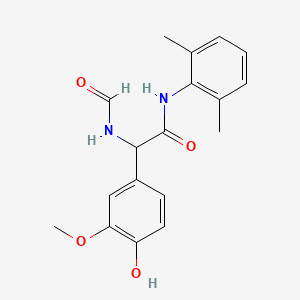
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide](/img/structure/B14136635.png)

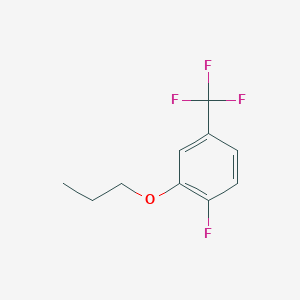
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
